molecular formula C16H14ClNO2S3 B2851003 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane CAS No. 301193-93-1

2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane

Cat. No. B2851003
CAS RN: 301193-93-1
M. Wt: 383.92
InChI Key: WDLBWUVBTUXKEH-UHFFFAOYSA-N
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Description

The compound “2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane” is a complex organic molecule. It contains a dithiane group (a six-membered ring with two sulfur atoms), a chlorophenyl group (a benzene ring with a chlorine atom), a nitrophenyl group (a benzene ring with a nitro group), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dithiane ring, chlorophenyl group, nitrophenyl group, and sulfanyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is often involved in redox reactions, while the sulfanyl group can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the nonpolar dithiane ring could affect its solubility, while the size and complexity of the molecule could influence its melting and boiling points .

Scientific Research Applications

High Refractive Index Materials

The synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences is one significant application. For instance, transparent PIs synthesized from bis(4-chlorothiophenyl)benzidine (BCTPB) showed excellent thermomechanical stabilities. These materials, particularly those derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)/BCTPB, are transparent, colorless, and exhibit high average refractive indices (1.7112–1.7339), making them suitable for optical applications (Tapaswi et al., 2015).

Synthesis of Cyclic Compounds

The compound's derivatives have been utilized in the synthesis of six- to nine-membered ring oximinoorthodithiolactones via cyclization in trifluoromethanesulfonic acid, showcasing its versatility in forming cyclic orthothioesters of isothiochromanones and related structures. This process demonstrates the compound's potential in organic synthesis, particularly in creating complex cyclic systems with specific functional groups (Coustard, 2001).

Organic Electronics

In the field of organic electronics, the synthesis and study of new poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, have been reported. These materials exhibit semiconducting properties, with potential applications in electronic devices. The study of their electrical conductivity and Seebeck coefficient suggests correlations between these properties and the polymers' chemical structures, highlighting the importance of sulfur-containing compounds in developing new materials for electronics (Rusu et al., 2007).

Safety And Hazards

As with any chemical compound, handling “2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S3/c17-11-2-5-13(6-3-11)23-15-7-4-12(18(19)20)10-14(15)16-21-8-1-9-22-16/h2-7,10,16H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLBWUVBTUXKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane

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